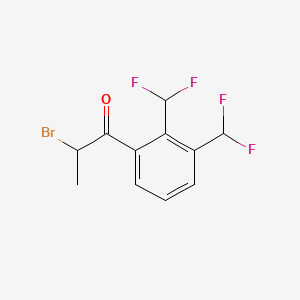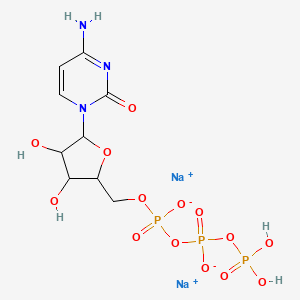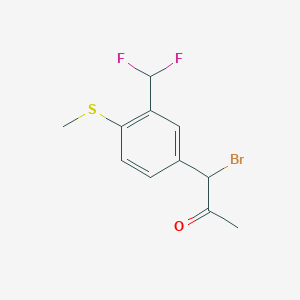
1-Bromo-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of a bromine atom, a difluoromethyl group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the introduction of the difluoromethyl and methylthio groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-Bromo-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1-Bromo-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary widely depending on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one
- 1-Bromo-1-(3-(trifluoromethyl)-4-(methylthio)phenyl)propan-2-one
Uniqueness
1-Bromo-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H11BrF2OS |
|---|---|
Molecular Weight |
309.17 g/mol |
IUPAC Name |
1-bromo-1-[3-(difluoromethyl)-4-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11BrF2OS/c1-6(15)10(12)7-3-4-9(16-2)8(5-7)11(13)14/h3-5,10-11H,1-2H3 |
InChI Key |
NLSAVNAXXVBCOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


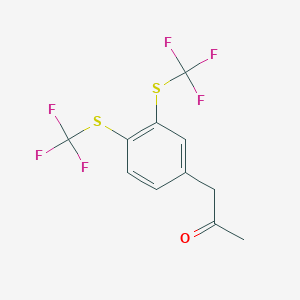
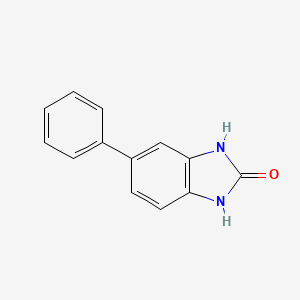
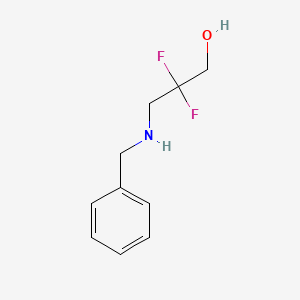

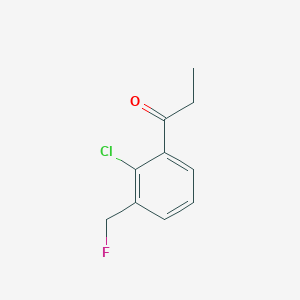

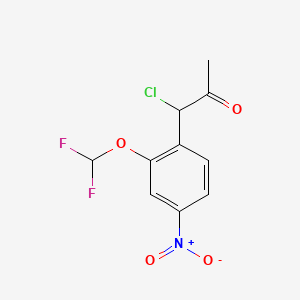
![2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14061961.png)

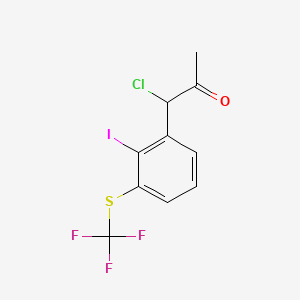
![5-[(2,6-Dichlorophenyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14061993.png)
![[2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14061999.png)
